molecular formula C6H9BF3K B2817750 Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate CAS No. 2416056-52-3

Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate

Cat. No. B2817750
CAS RN: 2416056-52-3
M. Wt: 188.04
InChI Key: XRGYDQRJKUAHRX-UHFFFAOYSA-N
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Description

Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate is a chemical compound with the CAS Number: 2416056-52-3 . It has a molecular weight of 188.04 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, which includes Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate, involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate is characterized by a bicyclo[3.1.0]hexane core . This core structure is prevalent in natural products and synthetic bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involving Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate are characterized by a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Physical And Chemical Properties Analysis

Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate is a powder that is stored at room temperature . It has a molecular weight of 188.04 .

Scientific Research Applications

1. Conformational Analysis and Drug Design

  • Bicyclo[3.1.0]hexane derivatives have been recognized for their diverse biological activities. They are used as core structures in small molecules for various applications, including drug design. The bicyclo[3.1.0]hexane core structure can lock the conformation of certain bioactive units, making it useful in designing conformationally restricted analogues of biologically active compounds (Jimeno et al., 2011).

2. Synthesis of Novel Compounds

  • Bicyclo[3.1.0]hexan-1-ol and similar compounds have been synthesized in studies focusing on Kulinkovich cyclopropanation reactions. These reactions are crucial in organic synthesis for creating novel compounds with potential applications in medicinal chemistry and materials science (Se Ho Kim et al., 2003).

3. Catalyst and Material Development

  • The structural versatility of bicyclo[3.1.0]hexane derivatives makes them suitable for developing novel materials and catalysts. These compounds have been used in the synthesis of natural compounds and as constituents of bioactive compounds, potentially impacting various fields from pharmaceuticals to material science (Cox, 1975).

4. Enantioselective Synthesis

  • Bicyclo[3.1.0]hexane structures have been synthesized through gold-catalyzed cycloisomerization, which allows for a wide range of structures, including those containing quaternary carbons. This process is significant for the enantioselective synthesis of complex organic molecules (Luzung et al., 2004).

5. Precursors in Nucleoside Synthesis

  • Bicyclo[3.1.0]hexane derivatives are used as precursors in the synthesis of cyclopentane, cyclopropane, and other nucleosides, demonstrating their utility in complex molecular construction and pharmaceutical applications (Gallos et al., 2001).

Safety And Hazards

The safety information for Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate indicates a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate and similar compounds could involve exploring their potential applications in medicinal chemistry . The bicyclo[3.1.0]hexane core structure is prevalent in natural products and synthetic bioactive compounds, suggesting potential bioactivity .

properties

IUPAC Name

potassium;1-bicyclo[3.1.0]hexanyl(trifluoro)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3.K/c8-7(9,10)6-3-1-2-5(6)4-6;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGYDQRJKUAHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CCCC1C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate

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